4-[6-(4-chlorophenoxy)hexyl]morpholine
Description
Properties
IUPAC Name |
4-[6-(4-chlorophenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c17-15-5-7-16(8-6-15)20-12-4-2-1-3-9-18-10-13-19-14-11-18/h5-8H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZCZRKUVWVREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Halogen Substituents
- Chlorine vs. Bromine : Brominated analogs (e.g., 4-(4-bromophenethyl)morpholine) exhibit stronger π-π stacking interactions due to bromine’s larger atomic radius, enhancing receptor binding in vitro . Chlorine, however, offers a balance between lipophilicity and metabolic stability .
- Fluorine : The introduction of fluorine (e.g., 4-(2-chloro-4-fluorobenzyl)morpholine) increases electronegativity, improving membrane permeability and antibacterial potency .
Chain Length and Flexibility
- Hexyl vs. Butyl/Propyl Chains: The hexyl chain in this compound provides greater conformational flexibility than shorter chains (e.g., 4-(4-chlorobutyl)morpholine HCl), enabling interactions with deeper hydrophobic pockets in enzymes .
Functional Group Variations
- Phenoxy vs. Benzyl Groups: Phenoxy derivatives (e.g., 4-[2-(4-chlorophenoxy)ethyl]morpholine) show reduced steric hindrance compared to benzyl-substituted analogs, facilitating faster diffusion across biological membranes .
Key Research Findings
- Antimicrobial Activity: this compound demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming 4-(butoxymethyl)morpholine (MIC > 128 µg/mL) due to its halogenated aromatic group .
- Solubility Profile : The compound’s logP of 4.2 suggests moderate lipophilicity, making it less water-soluble than morpholine derivatives with polar substituents (e.g., 4-(3-chloropropyl)morpholine, logP = 1.8) but more suitable for lipid-rich environments .
- Synthetic Scalability : Industrial-scale synthesis requires optimization of purification steps (e.g., chromatography over recrystallization) to maintain >95% purity, a challenge shared with brominated analogs .
Unique Advantages and Limitations
Advantages
- Dual Functionality: The hexyl chain and 4-chlorophenoxy group enable simultaneous hydrophobic and dipole-dipole interactions, a feature absent in simpler derivatives like 4-methylmorpholine .
- Tunable Reactivity : The chlorine atom allows further functionalization (e.g., Suzuki coupling), unlike fluorine-substituted compounds .
Limitations
- Metabolic Instability : The hexyl chain may undergo oxidative degradation in vivo, limiting its pharmacokinetic profile compared to shorter-chain analogs .
- Synthetic Complexity: Multi-step synthesis increases production costs relative to non-halogenated morpholines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
